5-Cyano-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

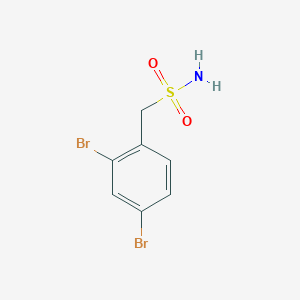

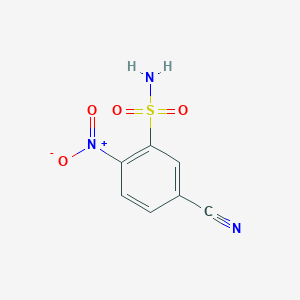

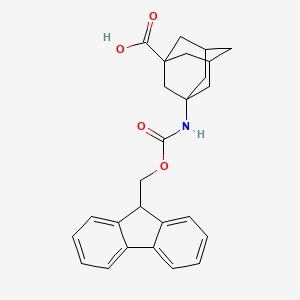

5-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H5N3O4S It is characterized by the presence of a cyano group (-CN), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring

Mechanism of Action

Target of Action

5-Cyano-2-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase , playing a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction with its targets results in the inhibition of bacterial growth.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for DNA replication. The downstream effect of this action is the inhibition of bacterial growth and replication.

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, it effectively halts the replication of bacteria, thereby treating bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .

Biochemical Analysis

Biochemical Properties

It’s structurally similar to 4-Cyano-2-nitrobenzenesulfonamide, which is known to participate in various biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to have significant effects on cellular processes .

Molecular Mechanism

It’s structurally similar to 2-Nitrobenzenesulfonamide, which has been used in the synthesis of various nitrogenous heterocycles .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 5-Cyano-2-nitrobenzenesulfonamide in animal models .

Metabolic Pathways

It’s structurally similar to 2-Nitrobenzenesulfonamide, which has been used in the synthesis of various nitrogenous heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-nitrobenzenesulfonamide typically involves the nitration of 5-cyanobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of 5-cyano-2-aminobenzenesulfonamide.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-2-nitrobenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

2-Nitrobenzenesulfonamide: Lacks the cyano group, making it less versatile in certain synthetic applications.

5-Cyano-2-aminobenzenesulfonamide: The reduced form of 5-Cyano-2-nitrobenzenesulfonamide, with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the combination of the cyano, nitro, and sulfonamide groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and materials science.

Properties

IUPAC Name |

5-cyano-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)7(3-5)15(9,13)14/h1-3H,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLABOLLOUFGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)

![2,4-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2467797.png)

![(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2467800.png)

![2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2467801.png)

![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2467809.png)